molecular formula C28H40N4O6 B13144651 1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)anthracene-9,10-dione CAS No. 88601-75-6

1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)anthracene-9,10-dione

Cat. No.: B13144651
CAS No.: 88601-75-6
M. Wt: 528.6 g/mol
InChI Key: AAIDCJYQCRRSMF-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H40N4O6 It is a derivative of anthraquinone, characterized by the presence of amino groups and butoxypropoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthraquinone derivatives. The general synthetic route includes:

    Nitration: Anthraquinone is nitrated to introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron in acidic conditions.

    Alkylation: The amino groups are alkylated with 3-butoxypropyl bromide in the presence of a base like potassium carbonate to introduce the butoxypropoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthraquinone derivatives.

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its potential anticancer properties due to its ability to intercalate with DNA.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription. This property is particularly useful in anticancer research, where it can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
  • 2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione

Comparison

1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)anthracene-9,10-dione is unique due to its butoxypropoxy substituents, which enhance its solubility and reactivity compared to other similar compounds. The presence of these groups also influences its electronic properties, making it more suitable for applications in organic electronics and materials science.

Properties

CAS No.

88601-75-6

Molecular Formula

C28H40N4O6

Molecular Weight

528.6 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,7-bis(3-butoxypropoxy)anthracene-9,10-dione

InChI

InChI=1S/C28H40N4O6/c1-3-5-9-35-11-7-13-37-19-15-17(29)21-23(25(19)31)28(34)24-22(27(21)33)18(30)16-20(26(24)32)38-14-8-12-36-10-6-4-2/h15-16H,3-14,29-32H2,1-2H3

InChI Key

AAIDCJYQCRRSMF-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCCOCCCC)N)N

Origin of Product

United States

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